N-(4-Bromo-2-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine
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Overview
Description
N-(4-Bromo-2-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tetrahydropyran ring substituted with a 4-bromo-2-fluorobenzyl group and a methylamine group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine typically involves the reaction of 4-bromo-2-fluorobenzyl bromide with N-methyltetrahydro-2H-pyran-4-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromo-2-fluorobenzyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds, while nucleophilic substitution can produce a range of derivatives with different functional groups.
Scientific Research Applications
N-(4-Bromo-2-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Bromo-2-fluorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine include:
- 4-Bromo-2-fluorobenzyl bromide
- N-(4-Bromo-2-fluorobenzyl)carbamates
- 4-Bromo-2-fluorophenylacetic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a tetrahydropyran ring and a 4-bromo-2-fluorobenzyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)methyl]-N-methyloxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c1-16(12-4-6-17-7-5-12)9-10-2-3-11(14)8-13(10)15/h2-3,8,12H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJYBAXTYXBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)Br)F)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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